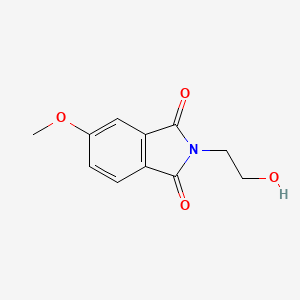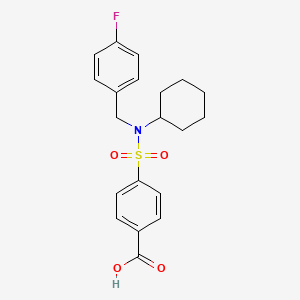
4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid is a chemical compound with the molecular formula C20H22FNO4S. It is known for its unique structure, which includes a cyclohexyl group, a 4-fluorobenzyl group, and a sulfonamide moiety attached to a benzoic acid core. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzylamine: This can be achieved by the reduction of 4-fluorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of N-(4-fluorobenzyl)cyclohexylamine: The 4-fluorobenzylamine is then reacted with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form N-(4-fluorobenzyl)cyclohexylamine.
Sulfonamide Formation: The N-(4-fluorobenzyl)cyclohexylamine is then reacted with benzenesulfonyl chloride to form the corresponding sulfonamide.
Introduction of Benzoic Acid Moiety: Finally, the sulfonamide is reacted with 4-carboxybenzoyl chloride to introduce the benzoic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Substituted derivatives at the fluorobenzyl group.
Scientific Research Applications
4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide and benzoic acid moieties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-(N-Cyclohexyl-N-(4-chlorobenzyl)sulfamoyl)benzoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(N-Cyclohexyl-N-(4-methylbenzyl)sulfamoyl)benzoic acid: Similar structure but with a methyl group instead of a fluorine atom.
4-(N-Cyclohexyl-N-(4-nitrobenzyl)sulfamoyl)benzoic acid: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 4-(N-Cyclohexyl-N-(4-fluorobenzyl)sulfamoyl)benzoic acid imparts unique properties, such as increased lipophilicity and potential interactions with biological targets that are sensitive to fluorine substitution. This makes it distinct from its analogs with different substituents.
Properties
IUPAC Name |
4-[cyclohexyl-[(4-fluorophenyl)methyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c21-17-10-6-15(7-11-17)14-22(18-4-2-1-3-5-18)27(25,26)19-12-8-16(9-13-19)20(23)24/h6-13,18H,1-5,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFPSGLJSATSFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

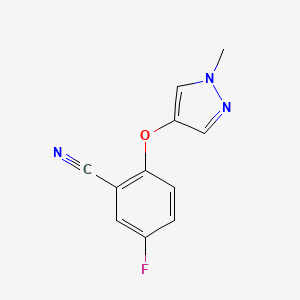
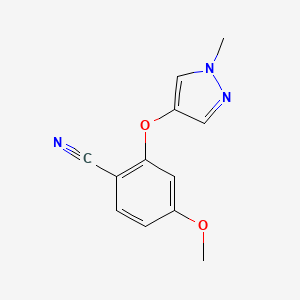
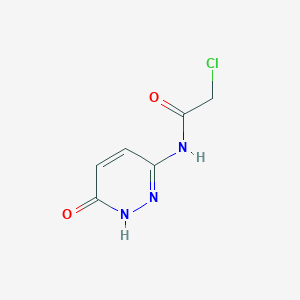
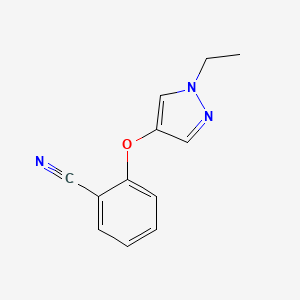
![5-[(1-Ethylpyrazol-4-yl)oxymethyl]-3-methyl-1,2-oxazole](/img/structure/B6649653.png)
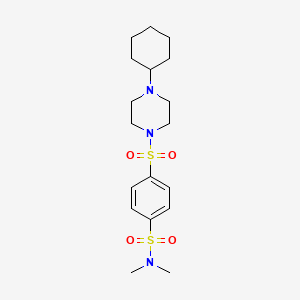
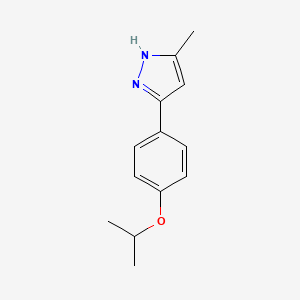

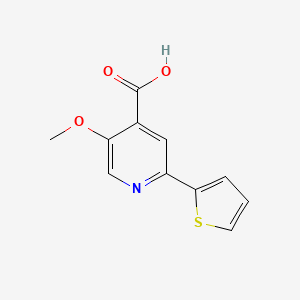
![3-[4-(Oxan-4-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B6649704.png)
![3-[[1-(4-Methylphenyl)piperidin-3-yl]amino]propanoic acid](/img/structure/B6649714.png)
![4-[(4-Methylphenyl)methyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6649718.png)
